3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide
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Overview
Description
N’-(3,4,5-TRIMETHOXYBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trimethoxybenzoyl group and a phenoxyacetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4,5-TRIMETHOXYBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the trimethoxybenzoyl chloride and the phenoxyacetohydrazide intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the acylation and condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4,5-TRIMETHOXYBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.
Scientific Research Applications
N’-(3,4,5-TRIMETHOXYBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N’-(3,4,5-TRIMETHOXYBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BUTYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- 3,4,5-TRIMETHOXY-N-(4-METHOXYBENZYL)BENZAMIDE
- 4-(3,4,5-TRIMETHOXYBENZOYL)BUTYRIC ACID
Uniqueness
N’-(3,4,5-TRIMETHOXYBENZOYL)-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzoyl and phenoxyacetohydrazide moieties contribute to its versatility in synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C26H36N2O6 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide |
InChI |
InChI=1S/C26H36N2O6/c1-25(2,3)16-26(4,5)18-9-11-19(12-10-18)34-15-22(29)27-28-24(30)17-13-20(31-6)23(33-8)21(14-17)32-7/h9-14H,15-16H2,1-8H3,(H,27,29)(H,28,30) |
InChI Key |
IKBVPLPLAYYQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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